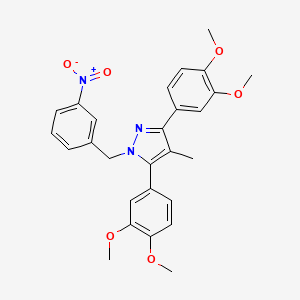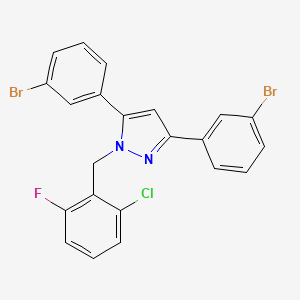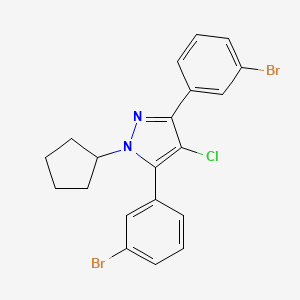![molecular formula C6H6F2N2O2 B10912717 [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B10912717.png)
[1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives. One common method includes the catalytic esterification of difluoroacetic acid using nanoscale titanium dioxide, which results in high yields and short reaction times . Another approach involves the reaction of alkyl difluoroacetoacetate with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing costs. This can involve the use of cost-effective raw materials and solvents, as well as environmentally friendly processes that minimize the use of organic solvents and reduce waste .
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)-1H-pyrazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based products.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify proteins and other biomolecules, potentially leading to new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as fungicides and herbicides. Its unique chemical properties make it suitable for the development of new pesticides with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. For example, in the context of fungicides, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s difluoromethyl group plays a crucial role in enhancing its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and shares a similar pyrazole structure with [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid.
2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid: Another compound with a difluoromethyl group, used in various chemical applications.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6F2N2O2 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)10-4(1-2-9-10)3-5(11)12/h1-2,6H,3H2,(H,11,12) |
InChI Key |
WIGJAICWALPCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912638.png)
![(2E)-2-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-N-phenylhydrazinecarboxamide](/img/structure/B10912645.png)
![2-fluoro-N-{2-[(4-nitrophenyl)carbamoyl]phenyl}benzamide](/img/structure/B10912655.png)
![6-(furan-2-yl)-3-methyl-N-(4-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912663.png)



![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B10912679.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10912680.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B10912684.png)
![2,5-Dimethyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-3-carbohydrazide](/img/structure/B10912686.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912691.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912701.png)

